molecular formula C17H18N2O2 B6670924 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide

Cat. No.: B6670924
M. Wt: 282.34 g/mol
InChI Key: JVFBSAKWEYASSJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring, an oxolane ring, and a carboxamide group

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(14-6-9-18-10-7-14)19-12-15-8-11-21-16(15)13-4-2-1-3-5-13/h1-7,9-10,15-16H,8,11-12H2,(H,19,20)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBSAKWEYASSJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine-4-carboxylic acid and (2R,3S)-2-phenyloxolane-3-methanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the carboxamide group.

Major Products Formed

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include piperidine derivatives.

    Substitution: Products may include substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or by altering the conformation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]benzamide: Similar structure but with a benzamide group instead of a pyridine carboxamide.

    N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its binding affinity and specificity for certain biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.